2-Pyrrolidinone, 4-hydroxy-1-(phenylmethyl)-
Overview
Description
Synthesis Analysis
HMP is commonly used as an intermediate in the synthesis of various compounds. The synthesis of pyrrolidin-2-ones, such as HMP, has gained significant attention in the development of novel methods . They have been used in the synthesis of various alkaloids and unusual β-amino acids .Molecular Structure Analysis
The molecular formula of HMP is C11H13NO2 . The structure of this compound can be analyzed using various methods such as 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
The pyrrolidine ring in HMP is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
HMP is a white to off-white crystalline powder with a molecular weight of 221.27 g/mol. More detailed physical and chemical properties can be obtained from specialized databases .Mechanism of Action
The mechanism of action of HMP and similar compounds is often related to their ability to interact with biological targets in a specific way . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Safety and Hazards
Future Directions
Pyrrolones and pyrrolidinones, including HMP, are versatile lead compounds for designing powerful bioactive agents . They have diverse biological activities and can be used for the future development of novel compounds active against different infections and diseases . The ongoing research in this field is likely to lead to new discoveries and applications.
properties
IUPAC Name |
1-benzyl-4-hydroxypyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-6-11(14)12(8-10)7-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAWUYQBXWYIJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432813 | |
Record name | 2-Pyrrolidinone, 4-hydroxy-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
125370-52-7 | |
Record name | 2-Pyrrolidinone, 4-hydroxy-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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